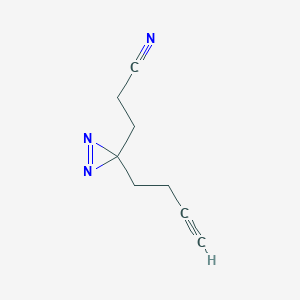
3-(3-Butynyl)-3H-diazirine-3-propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Butynyl)-3H-diazirine-3-propanenitrile is a unique organic compound characterized by the presence of a diazirine ring, a butynyl group, and a nitrile group
Preparation Methods
The synthesis of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-butyn-1-ol with appropriate reagents to introduce the diazirine and nitrile functionalities. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3-(3-Butynyl)-3H-diazirine-3-propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under suitable conditions.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other electrophiles for substitution reactions. .
Scientific Research Applications
3-(3-Butynyl)-3H-diazirine-3-propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a photoaffinity label due to its ability to form covalent bonds with target molecules upon exposure to UV light.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile involves the formation of reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
3-(3-Butynyl)-3H-diazirine-3-propanenitrile can be compared with other diazirine-containing compounds, such as:
3-Butyn-1-ol: Similar in structure but lacks the diazirine and nitrile groups.
3-Butynyl alcohol: Contains the butynyl group but lacks the diazirine ring.
4-Hydroxy-1-butyne: Similar alkyne structure but different functional groups. The uniqueness of this compound lies in its combination of the diazirine ring, butynyl group, and nitrile group, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-6H2 |
InChI Key |
LWZDIKCWNIMHPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















